molecular formula C19H29NO4 B14697130 Caproyl tyrosine CAS No. 30664-77-8

Caproyl tyrosine

Cat. No.: B14697130
CAS No.: 30664-77-8
M. Wt: 335.4 g/mol
InChI Key: DJPVXOYGQKTRPA-KRWDZBQOSA-N
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Description

Caproyl tyrosine is a compound that combines the amino acid tyrosine with a caproyl group, which is derived from capric acid (decanoic acid). This compound is primarily known for its applications in the cosmetic and pharmaceutical industries, where it is used for its skin-conditioning properties and its ability to enhance the absorption of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Caproyl tyrosine is typically synthesized through an acylation reaction, where the hydroxyl group of tyrosine is acylated with caproyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves similar acylation reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Caproyl tyrosine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: The carbonyl group in the caproyl moiety can be reduced to an alcohol.

    Substitution: The hydroxyl group of tyrosine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

Caproyl tyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in enhancing the absorption of peptides and proteins.

    Medicine: Investigated for its potential in drug delivery systems, particularly for poorly absorbed drugs.

    Industry: Used in cosmetics for its skin-conditioning properties and in pharmaceuticals for its absorption-enhancing effects.

Mechanism of Action

Caproyl tyrosine enhances the absorption of other compounds by increasing the fluidity of cell membranes and decreasing the expression of tight junction proteins such as claudin-4, occludin, and ZO-1. This allows for greater paracellular and transcellular transport of drugs and other molecules.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: A non-essential amino acid used in protein synthesis.

    N-Acetyl L-Tyrosine: A derivative of tyrosine with better solubility and absorption.

    DL-Phenylalanine: A combination of phenylalanine and tyrosine used in supplements.

Uniqueness

Caproyl tyrosine is unique due to its ability to enhance the absorption of other compounds, making it valuable in drug delivery and cosmetic formulations. Its combination of a fatty acid moiety with an amino acid allows it to interact with both hydrophilic and hydrophobic environments, enhancing its versatility.

Properties

CAS No.

30664-77-8

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

(2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h10-13,17,21H,2-9,14H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1

InChI Key

DJPVXOYGQKTRPA-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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